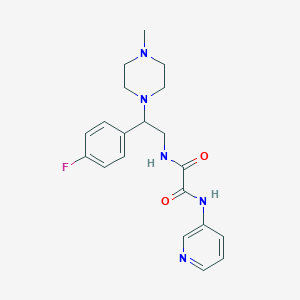

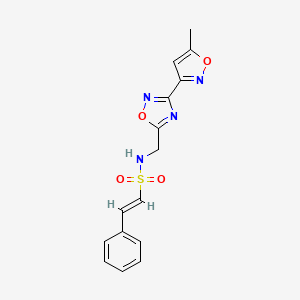

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H21BrN6O and its molecular weight is 441.333. The purity is usually 95%.

BenchChem offers high-quality 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Disposition and Metabolism of SB-649868

SB-649868, an orexin 1 and 2 receptor antagonist, was studied for its disposition and metabolism in humans. The study revealed that the drug was almost completely eliminated over a 9-day period, mainly through fecal excretion. Metabolism involved the oxidation of the benzofuran ring, producing several metabolites, among which M98 and M25 were the principal circulating components in plasma. This extensive metabolism suggests a complex interaction of SB-649868 with metabolic pathways (Renzulli et al., 2011).

Metabolism of L-735,524

L-735,524, a potent HIV-1 protease inhibitor, undergoes various metabolic transformations in the human body. The main pathways include glucuronidation, pyridine N-oxidation, para-hydroxylation of the phenylmethyl group, 3'-hydroxylation of the indan, and N-depyridomethylation. The metabolism of this compound highlights the body's ability to process and modify complex molecules, leading to the formation of various metabolites (Balani et al., 1995).

Phase II Study of DTIC, ACNU, and Vincristine Combination Chemotherapy

In a phase II clinical study, the efficacy of a combination chemotherapy involving 5-(3-3'-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) was assessed for treating supratentorial malignant gliomas. The results indicated no significant benefit of this pretreatment compared to previous studies, demonstrating the challenges in finding effective treatments for complex diseases like malignant gliomas (Ikeda et al., 1996).

Intestinal Bacteria Metabolizing Dietary Carcinogen

A study on the metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by intestinal bacteria in humans indicated that after consumption of cooked chicken, volunteers excreted significant amounts of PhIP and its microbial metabolite PhIP-M1 in urine and feces. The rate of PhIP-M1 excretion varied among individuals, highlighting the role of intestinal microbiota in the metabolism of dietary components and their potential impact on individual health risks (Vanhaecke et al., 2008).

properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN6O/c1-14-10-16(2-3-17(14)21)25-20(28)15-4-7-26(8-5-15)18-11-19(24-12-23-18)27-9-6-22-13-27/h2-3,6,9-13,15H,4-5,7-8H2,1H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHRWNBKJKZRIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2409305.png)

![6-(2-Methylphenyl)-1-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409307.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2409311.png)

![6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2409312.png)

![3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2409313.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2409317.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2409318.png)

![4-[(cyclopropylcarbonyl)amino]-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2409319.png)

![(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone](/img/structure/B2409323.png)